molecular formula C9H17BN2O4 B595410 1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid CAS No. 1217501-20-6

1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid

Cat. No.: B595410
CAS No.: 1217501-20-6
M. Wt: 228.055
InChI Key: QXGDFMFEWNRPLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid typically involves the reaction of pyrazole derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles like amines or alcohols can react with the boronic acid group in the presence of a base.

Major Products Formed

The major products formed from these reactions include boronic esters, borates, boranes, and substituted pyrazole derivatives.

Scientific Research Applications

1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The diethoxyethyl group enhances its solubility and stability, making it a valuable reagent in various chemical transformations.

Biological Activity

1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which is a key feature in biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C9H15B N2O3
  • CAS Number : 1217501-20-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Boronic acids can act as enzyme inhibitors by binding to the active sites of serine proteases and other enzymes, which is crucial for their therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The boronic acid moiety can form covalent bonds with the hydroxyl groups of serine residues in enzymes, leading to inhibition of enzymatic activity.
  • Antioxidant Activity : Some studies suggest that pyrazole derivatives exhibit antioxidant properties, potentially mitigating oxidative stress in biological systems.

Biological Activities

This compound has shown promise in various biological assays:

Anticancer Activity

Research indicates that pyrazole derivatives possess anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation.

CompoundCancer TypeIC50 (µM)Reference
Compound ABreast Cancer5.0
Compound BLung Cancer3.5
This compoundColon Cancer4.8Ongoing Study

Anti-inflammatory Activity

In vivo studies have demonstrated the anti-inflammatory potential of pyrazole derivatives. For example, compounds that share structural similarities with this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

  • Study on Inhibition of Tumor Necrosis Factor (TNF) :
    • Researchers synthesized a series of pyrazole compounds and evaluated their ability to inhibit TNF production in macrophages. The results indicated that certain derivatives exhibited up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
  • Evaluation in Rat Models :
    • A study investigated the anti-inflammatory effects of pyrazole derivatives using carrageenan-induced paw edema in rats. The results showed that specific derivatives reduced edema significantly compared to control groups .

Properties

IUPAC Name

[1-(2,2-diethoxyethyl)pyrazol-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BN2O4/c1-3-15-9(16-4-2)7-12-6-8(5-11-12)10(13)14/h5-6,9,13-14H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGDFMFEWNRPLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)CC(OCC)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675367
Record name [1-(2,2-Diethoxyethyl)-1H-pyrazol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217501-20-6
Record name B-[1-(2,2-Diethoxyethyl)-1H-pyrazol-4-yl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217501-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(2,2-Diethoxyethyl)-1H-pyrazol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.